molecular formula C5H6N4O B6259750 5-(azidomethyl)-3-methyl-1,2-oxazole CAS No. 1237772-60-9

5-(azidomethyl)-3-methyl-1,2-oxazole

Cat. No.: B6259750
CAS No.: 1237772-60-9
M. Wt: 138.1
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Description

5-(azidomethyl)-3-methyl-1,2-oxazole is an organic compound that features both an azido group and an oxazole ring The azido group is known for its high reactivity, making this compound particularly interesting for various chemical applications

Mechanism of Action

Target of Action

Azido compounds have been found to be effective in the context of cancer treatment, specifically targeting the acidic tumor microenvironment .

Mode of Action

Azido compounds have been shown to be effective in protein cross-linking via mild click chemistry, which can lead to the ph-responsive release of functional proteins . This suggests that 5-(azidomethyl)-3-methyl-1,2-oxazole may interact with its targets in a similar manner, leading to changes in protein function and potentially influencing cellular processes.

Pharmacokinetics

The pharmacokinetics of similar azido compounds suggest that they may have good bioavailability and can be distributed widely in the body .

Result of Action

Given its potential role in protein cross-linking, it may influence protein function and thus impact a variety of cellular processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the acidic tumor microenvironment has been identified as a target for azido compounds . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-3-methyl-1,2-oxazole typically involves the introduction of the azido group into a pre-formed oxazole ring. One common method is the reaction of a suitable precursor, such as a halomethyl oxazole, with sodium azide under appropriate conditions. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly reactive azido group.

Chemical Reactions Analysis

Types of Reactions

5-(azidomethyl)-3-methyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Dimethylformamide (DMF): A common solvent for substitution reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions for forming triazoles.

    Hydrogen and Catalysts: Used in reduction reactions to convert the azido group to an amine.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

5-(azidomethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioorthogonal labeling, where it can be used to tag biomolecules without interfering with biological processes.

    Industry: Used in the development of new materials, such as polymers and coatings, where the azido group can facilitate cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(azidomethyl)-1,2,3-triazole: Another azido-containing compound that can undergo similar cycloaddition reactions.

    3-azido-5-(azidomethyl)benzene: A compound with multiple azido groups, used in the synthesis of bistriazole compounds and photoaffinity probes.

Uniqueness

5-(azidomethyl)-3-methyl-1,2-oxazole is unique due to the presence of both an azido group and an oxazole ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

1237772-60-9

Molecular Formula

C5H6N4O

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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